Cas no 1566747-86-1 (2-Thiophenecarboxaldehyde, 4-[methyl(tetrahydro-3-furanyl)amino]-)

2-Thiophenecarboxaldehyde, 4-[methyl(tetrahydro-3-furanyl)amino]- is a versatile organic compound with a unique structure. It exhibits excellent stability and high purity, making it suitable for various synthetic applications. Its specific functional groups offer enhanced reactivity, facilitating efficient transformations in organic synthesis. This compound is well-suited for research and development in pharmaceuticals, agrochemicals, and materials science.
2-Thiophenecarboxaldehyde, 4-[methyl(tetrahydro-3-furanyl)amino]- structure
1566747-86-1 structure
商品名:2-Thiophenecarboxaldehyde, 4-[methyl(tetrahydro-3-furanyl)amino]-
CAS番号:1566747-86-1
MF:C10H13NO2S
メガワット:211.28072142601
CID:5830666
PubChem ID:104366829

2-Thiophenecarboxaldehyde, 4-[methyl(tetrahydro-3-furanyl)amino]- 化学的及び物理的性質

名前と識別子

    • 2-Thiophenecarboxaldehyde, 4-[methyl(tetrahydro-3-furanyl)amino]-
    • 1566747-86-1
    • EN300-725573
    • 4-[METHYL(OXOLAN-3-YL)AMINO]THIOPHENE-2-CARBALDEHYDE
    • インチ: 1S/C10H13NO2S/c1-11(8-2-3-13-6-8)9-4-10(5-12)14-7-9/h4-5,7-8H,2-3,6H2,1H3
    • InChIKey: NQWUZXHJLYAHSO-UHFFFAOYSA-N
    • ほほえんだ: C1(C=O)SC=C(N(C)C2CCOC2)C=1

計算された属性

  • せいみつぶんしりょう: 211.06669983g/mol
  • どういたいしつりょう: 211.06669983g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 212
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 57.8Ų

じっけんとくせい

  • 密度みつど: 1.285±0.06 g/cm3(Predicted)
  • ふってん: 376.6±42.0 °C(Predicted)
  • 酸性度係数(pKa): 3.87±0.20(Predicted)

2-Thiophenecarboxaldehyde, 4-[methyl(tetrahydro-3-furanyl)amino]- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-725573-1.0g
4-[methyl(oxolan-3-yl)amino]thiophene-2-carbaldehyde
1566747-86-1
1g
$0.0 2023-06-06

2-Thiophenecarboxaldehyde, 4-[methyl(tetrahydro-3-furanyl)amino]- 関連文献

2-Thiophenecarboxaldehyde, 4-[methyl(tetrahydro-3-furanyl)amino]-に関する追加情報

Introduction to 2-Thiophenecarboxaldehyde, 4-[methyl(tetrahydro-3-furanyl)amino]- (CAS No. 1566747-86-1)

2-Thiophenecarboxaldehyde, 4-[methyl(tetrahydro-3-furanyl)amino]-, identified by its CAS number 1566747-86-1, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a thiophene core substituted with an aldehyde group and an amino function, has garnered attention due to its potential applications in the development of novel therapeutic agents. The structural complexity and unique functional groups present in this compound make it a promising candidate for further exploration in drug discovery and molecular pharmacology.

The compound's structure consists of a thiophene ring, which is a heterocyclic aromatic compound containing sulfur, connected to an aldehyde group at the 2-position and an amino group at the 4-position. The presence of the aldehyde group (-CHO) provides a site for further chemical modification, enabling the synthesis of more complex derivatives. Additionally, the amino group can participate in hydrogen bonding interactions, which are crucial for molecular recognition and binding affinity in drug design.

The N-terminal part of the molecule features a methyl group attached to a tetrahydro-3-furanyl moiety. This tetrahydrofuran ring system introduces additional conformational flexibility to the molecule, which can be exploited to optimize binding properties and pharmacokinetic profiles. The tetrahydro-3-furanyl group is particularly noteworthy as it has been shown to enhance bioavailability and metabolic stability in various drug candidates.

In recent years, there has been growing interest in thiophene derivatives due to their diverse biological activities. Thiophenes are known for their antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The specific substitution pattern in 2-Thiophenecarboxaldehyde, 4-[methyl(tetrahydro-3-furanyl)amino]-, may contribute to unique pharmacological effects that make it a valuable scaffold for drug development.

One of the most compelling aspects of this compound is its potential as a precursor for the synthesis of biologically active molecules. The aldehyde group can be readily converted into other functional groups such as carboxylic acids, esters, or amides through standard organic transformations. This versatility allows chemists to tailor the molecule's properties for specific biological targets.

Recent studies have highlighted the importance of thiophene derivatives in medicinal chemistry. For instance, researchers have demonstrated that certain thiophene-based compounds exhibit potent activity against various diseases, including neurodegenerative disorders and infectious diseases. The structural features of 2-Thiophenecarboxaldehyde, 4-[methyl(tetrahydro-3-furanyl)amino]-, align well with these findings, suggesting that it may also possess significant therapeutic potential.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include the formation of the thiophene ring system followed by functionalization at the 2- and 4-positions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions may be employed to introduce the desired substituents efficiently.

In addition to its synthetic appeal, 2-Thiophenecarboxaldehyde, 4-[methyl(tetrahydro-3-furanyl)amino]- also presents opportunities for computational studies. Molecular modeling techniques can be used to predict its binding interactions with biological targets such as enzymes and receptors. These studies can provide valuable insights into its mechanism of action and guide further structural modifications.

The potential applications of this compound extend beyond traditional pharmaceuticals. It may also find utility in agrochemicals and materials science due to its unique chemical properties. For example, derivatives of this molecule could be explored as intermediates for synthesizing novel pesticides or as components in advanced materials with specific functionalities.

As research continues to uncover new biological activities and synthetic strategies for thiophene derivatives, compounds like 2-Thiophenecarboxaldehyde, 4-[methyl(tetrahydro-3-furanyl)amino]- are likely to play an increasingly important role in drug discovery and industrial applications. Their structural complexity and functional diversity make them valuable tools for chemists and biologists alike.

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